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Compound of Interest

Compound Name:
2-(3,4,5-

trimethoxyphenyl)butanoic Acid

Cat. No.: B071038 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
This technical guide is designed to provide a comprehensive overview of the key spectroscopic

data points for the compound 2-(3,4,5-trimethoxyphenyl)butanoic acid. This molecule, a

derivative of butanoic acid featuring a trimethoxyphenyl substituent, is of interest in medicinal

chemistry and drug development due to its structural relation to other pharmacologically active

arylalkanoic acids. A thorough understanding of its spectroscopic signature is paramount for its

unambiguous identification, purity assessment, and structural elucidation in various research

and development settings. This document will outline the expected features in Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, grounded in

the fundamental principles of spectroscopic interpretation and drawing analogies from

structurally similar compounds.

Molecular Structure and Key Features:

2-(3,4,5-trimethoxyphenyl)butanoic acid possesses a chiral center at the alpha-carbon of the

butanoic acid moiety. Its structure combines an aliphatic carboxylic acid chain with a

polysubstituted aromatic ring, leading to a rich and informative spectroscopic profile.
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Chemical Formula: C₁₃H₁₈O₅

Molecular Weight: 254.28 g/mol

Key Functional Groups: Carboxylic acid (-COOH), ether (methoxy groups, -OCH₃), aromatic

ring, and an ethyl side chain.

Section 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules

in solution. For 2-(3,4,5-trimethoxyphenyl)butanoic acid, both ¹H and ¹³C NMR will provide a

detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: Predicted Chemical Shifts and
Coupling Patterns
The proton NMR spectrum will reveal the number of distinct proton environments, their

electronic surroundings, and their connectivity through spin-spin coupling.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of 2-(3,4,5-
trimethoxyphenyl)butanoic acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for general organic

compounds, while DMSO-d₆ can be useful for ensuring the solubility of carboxylic acids and

for observing the exchangeable carboxylic acid proton.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

0.00 ppm).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

signal dispersion and resolution.

Acquisition Parameters:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Number of Scans: Typically 16 to 64 scans to achieve a good signal-to-noise ratio.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 2-4 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID) to obtain the final spectrum.

DOT Diagram: ¹H NMR Acquisition Workflow

Sample Preparation Data Acquisition Data Processing

Dissolve Compound
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Caption: Standard workflow for ¹H NMR analysis.

Predicted ¹H NMR Data Summary:
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Proton

Assignment

Predicted

Chemical Shift

(δ, ppm)

Multiplicity Integration

Coupling

Constant (J,

Hz)

Carboxylic Acid

(-COOH)
10.0 - 12.0 Broad Singlet 1H N/A

Aromatic (-CH=) 6.4 - 6.6 Singlet 2H N/A

Methoxy (-OCH₃)

at C4
~3.85 Singlet 3H N/A

Methoxy (-OCH₃)

at C3, C5
~3.80 Singlet 6H N/A

Alpha-proton (-

CH-)
3.4 - 3.6 Triplet 1H ~7-8 Hz

Methylene (-

CH₂-)
1.8 - 2.0 Sextet 2H ~7-8 Hz

Methyl (-CH₃) 0.9 - 1.1 Triplet 3H ~7-8 Hz

Rationale for Assignments:

The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to

hydrogen bonding and chemical exchange.

The two aromatic protons are equivalent due to the symmetry of the 3,4,5-trimethoxyphenyl

group and will appear as a singlet.

The methoxy protons will appear as two distinct singlets, with the C4-methoxy being slightly

different from the equivalent C3 and C5 methoxy groups.

The alpha-proton, being adjacent to both the aromatic ring and the carbonyl group, will be

deshielded. It will be split into a triplet by the adjacent methylene group.

The methylene protons will be split by both the alpha-proton (a doublet) and the terminal

methyl group (a quartet), resulting in a complex multiplet, likely a sextet.
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The terminal methyl protons will be the most shielded and will appear as a triplet due to

coupling with the adjacent methylene group.

¹³C NMR Spectroscopy: A Map of the Carbon Skeleton
The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, with the following key differences in acquisition:

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the

spectrum to single lines for each carbon.

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due

to the low natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data Summary:

Carbon Assignment Predicted Chemical Shift (δ, ppm)

Carbonyl (-C=O) 175 - 180

Aromatic (C-O) at C3, C4, C5 150 - 155

Aromatic (C-Cα) at C1 135 - 140

Aromatic (-CH=) at C2, C6 105 - 110

Methoxy (-OCH₃) at C4 ~60

Methoxy (-OCH₃) at C3, C5 ~56

Alpha-carbon (-CH-) 45 - 55

Methylene (-CH₂-) 25 - 35

Methyl (-CH₃) 10 - 15

Rationale for Assignments:
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The carbonyl carbon is the most deshielded due to the attached electronegative oxygen

atoms.

The aromatic carbons attached to oxygen are significantly deshielded.

The quaternary aromatic carbon attached to the butanoic acid chain (C1) will be less

deshielded than those attached to oxygen.

The protonated aromatic carbons will be the most shielded of the aromatic signals.

The methoxy carbons appear in a characteristic region around 55-60 ppm.

The aliphatic carbons are found in the upfield region of the spectrum, with their chemical

shifts influenced by their proximity to the electron-withdrawing groups.

Section 2: Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or

KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate. Alternatively,

for a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample

with dry KBr powder and pressing it into a transparent disk. Attenuated Total Reflectance

(ATR) is a modern technique that requires minimal sample preparation.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum.

The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands:
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Wavenumber (cm⁻¹) Vibration Intensity/Shape

2500-3300 O-H stretch (carboxylic acid) Strong, very broad

2960-2850 C-H stretch (aliphatic) Medium-Strong

~1710 C=O stretch (carboxylic acid) Strong, sharp

~1600, ~1500 C=C stretch (aromatic) Medium

1250-1000
C-O stretch (ethers and

carboxylic acid)
Strong

Interpretation:

The most characteristic feature will be the very broad O-H stretching band of the carboxylic

acid, which is a result of hydrogen bonding.

A strong, sharp absorption around 1710 cm⁻¹ is indicative of the carbonyl (C=O) group of the

carboxylic acid.

The presence of the aromatic ring will be confirmed by C=C stretching vibrations in the 1600-

1500 cm⁻¹ region.

Strong absorptions in the fingerprint region, particularly between 1250 and 1000 cm⁻¹, will

correspond to the C-O stretching of the ether and carboxylic acid functionalities.

Section 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Mass Spectrometry

Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography

(LC-MS).
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Ionization: An ionization technique is employed to generate charged molecules. Electron

Ionization (EI) is a common hard ionization technique that causes extensive fragmentation,

while soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser

Desorption/Ionization (MALDI) are used to observe the molecular ion with minimal

fragmentation.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

DOT Diagram: ESI-MS Workflow

Sample Introduction Ionization Mass Analysis & Detection

Dissolve Sample
in Solvent

Direct Infusion
or LC

Electrospray
Ionization (ESI)

Mass Analyzer
(e.g., TOF, Quadrupole) Ion Detector Generate Mass Spectrum

Click to download full resolution via product page

Caption: Workflow for Electrospray Ionization Mass Spectrometry.

Predicted Mass Spectral Data (using ESI):

Positive Ion Mode: The base peak would likely be the protonated molecule, [M+H]⁺, at an

m/z of 255.12. Adducts with sodium, [M+Na]⁺ (m/z 277.10), or potassium, [M+K]⁺ (m/z

293.08), may also be observed.

Negative Ion Mode: The deprotonated molecule, [M-H]⁻, would be expected at an m/z of

253.11.

Fragmentation: While ESI is a soft ionization technique, some fragmentation can occur.

Common fragmentation pathways for carboxylic acids include the loss of water (-18 Da) or

the loss of the carboxyl group as CO₂ (-44 Da). Fragmentation of the butanoic acid side
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chain is also possible. A significant fragment would likely correspond to the trimethoxybenzyl

cation or a related structure.

High-Resolution Mass Spectrometry (HRMS):

For unambiguous confirmation of the elemental composition, HRMS is recommended. The

calculated exact mass for C₁₃H₁₈O₅ is 254.11542. An experimentally determined mass within a

few parts per million (ppm) of this value would confirm the molecular formula.

Conclusion
The spectroscopic characterization of 2-(3,4,5-trimethoxyphenyl)butanoic acid relies on a

complementary suite of analytical techniques. ¹H and ¹³C NMR provide the detailed structural

framework, IR spectroscopy confirms the presence of key functional groups, and mass

spectrometry verifies the molecular weight and elemental composition. The predicted data in

this guide serves as a benchmark for researchers working with this compound, facilitating its

accurate identification and quality control in research and development endeavors. It is

imperative that these predicted values are compared against experimentally acquired data for

definitive structural confirmation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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